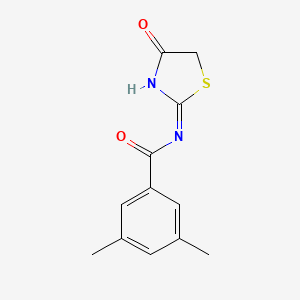![molecular formula C16H14I2N4O2 B14239093 N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) CAS No. 500784-79-2](/img/structure/B14239093.png)
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4,4’-Bis(iodoacetylamino)azobenzene is an organic compound characterized by the presence of two iodoacetylamino groups attached to an azobenzene core Azobenzene compounds are known for their photoisomerization properties, which means they can change their structure when exposed to light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-Bis(iodoacetylamino)azobenzene typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with an appropriate aromatic compound to form the azobenzene core.
Iodoacetylation: The azobenzene core is then reacted with iodoacetic acid or its derivatives under basic conditions to introduce the iodoacetylamino groups.
Industrial Production Methods
While specific industrial production methods for (E)-4,4’-Bis(iodoacetylamino)azobenzene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4,4’-Bis(iodoacetylamino)azobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azobenzene core to hydrazobenzene derivatives.
Substitution: The iodoacetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Hydrazobenzene derivatives are common products.
Substitution: Various substituted azobenzenes can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-4,4’-Bis(iodoacetylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo photoisomerization.
Industry: Utilized in the development of advanced materials with tunable properties for use in electronics and photonics.
Mecanismo De Acción
The mechanism of action of (E)-4,4’-Bis(iodoacetylamino)azobenzene is primarily based on its photoisomerization properties. When exposed to light, the compound can switch between its trans and cis forms. This structural change can influence its interactions with other molecules, making it useful in applications such as molecular switches and sensors. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Diaminoazobenzene: Similar structure but with amino groups instead of iodoacetylamino groups.
4,4’-Diiodoazobenzene: Contains iodine atoms directly attached to the azobenzene core.
Uniqueness
(E)-4,4’-Bis(iodoacetylamino)azobenzene is unique due to the presence of iodoacetylamino groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it more versatile for applications in various fields compared to its simpler counterparts.
Propiedades
Número CAS |
500784-79-2 |
|---|---|
Fórmula molecular |
C16H14I2N4O2 |
Peso molecular |
548.12 g/mol |
Nombre IUPAC |
2-iodo-N-[4-[[4-[(2-iodoacetyl)amino]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14I2N4O2/c17-9-15(23)19-11-1-5-13(6-2-11)21-22-14-7-3-12(4-8-14)20-16(24)10-18/h1-8H,9-10H2,(H,19,23)(H,20,24) |
Clave InChI |
NPEGYMSENWXIML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CI)N=NC2=CC=C(C=C2)NC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



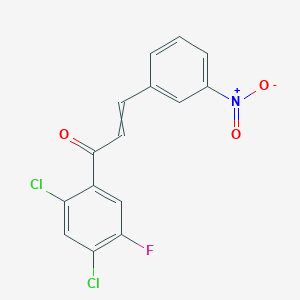
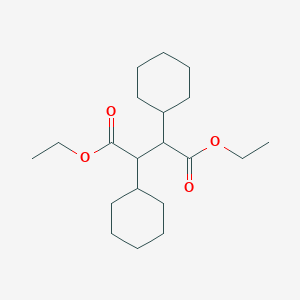
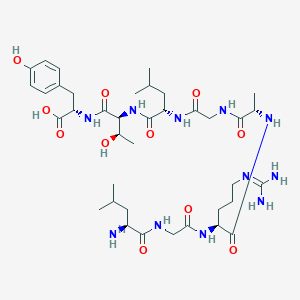
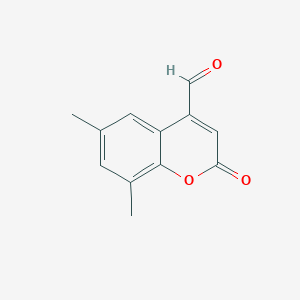
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
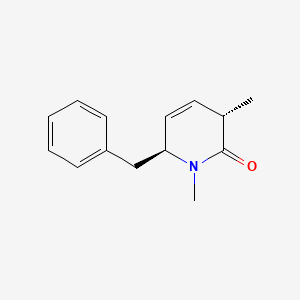
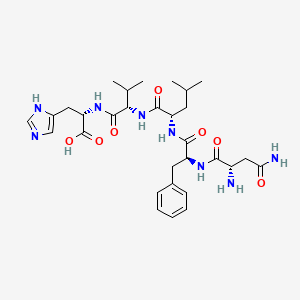
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
